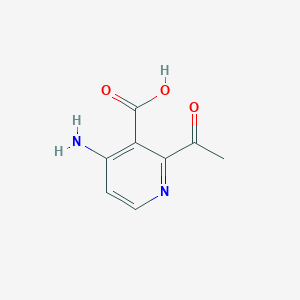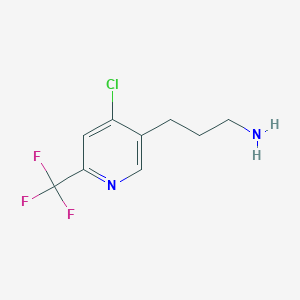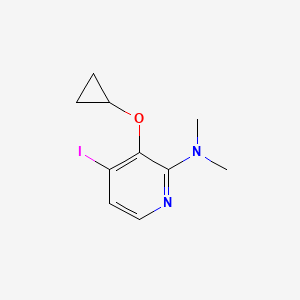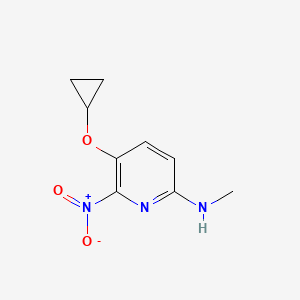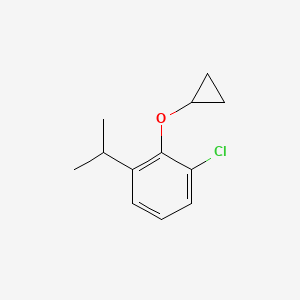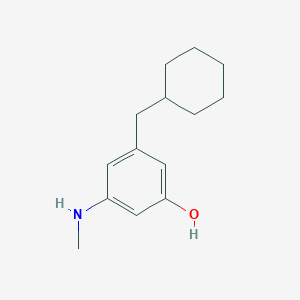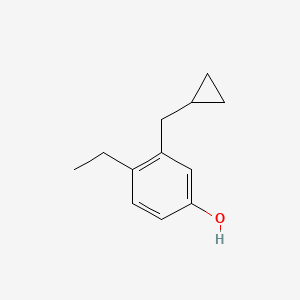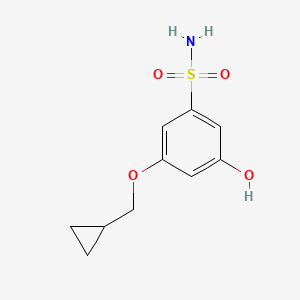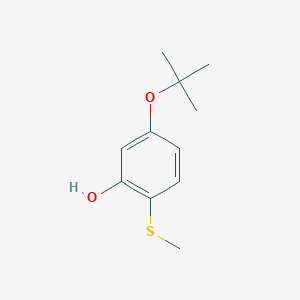
5-(Tert-butoxy)-2-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butoxy)-2-(methylsulfanyl)phenol is an organic compound characterized by the presence of a tert-butoxy group, a methylsulfanyl group, and a phenol moiety. The tert-butoxy group is known for its steric bulk, which can influence the reactivity and stability of the compound. The methylsulfanyl group introduces sulfur into the molecule, which can participate in various chemical reactions. The phenol group is a hydroxyl group attached to an aromatic ring, known for its acidic properties and ability to form hydrogen bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxy)-2-(methylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the introduction of the tert-butoxy group into a phenol derivative. This can be done using tert-butyl alcohol and an acid catalyst. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to batch methods .
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butoxy)-2-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
5-(Tert-butoxy)-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities due to the presence of the phenol and methylsulfanyl groups.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 5-(tert-butoxy)-2-(methylsulfanyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can participate in redox reactions, affecting cellular processes. The tert-butoxy group can provide steric hindrance, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Tert-butoxy)-2-(methylsulfanyl)phenol
- 3-(Tert-butoxy)-2-(methylsulfanyl)phenol
- 2-(Tert-butoxy)-4-(methylsulfanyl)phenol
Uniqueness
5-(Tert-butoxy)-2-(methylsulfanyl)phenol is unique due to the specific positioning of the tert-butoxy and methylsulfanyl groups on the phenol ring.
Propiedades
Fórmula molecular |
C11H16O2S |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxy]-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-8-5-6-10(14-4)9(12)7-8/h5-7,12H,1-4H3 |
Clave InChI |
PJFSWHBEQMSTCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


